2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Overview
Description
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound belonging to the class of 1,2,3,4-tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in the field of medicinal chemistry . The structure of this compound consists of a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring, which is further substituted with an amine group at the 7th position.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds, which include 2-benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a way that results in biological activities against various pathogens and disorders .
Biochemical Pathways
It is known that thiq based compounds can disrupt the growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence .
Result of Action
It is known that thiq based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amine group at the 7th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted analogs depending on the reagents used.
Scientific Research Applications
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine can be compared with other similar compounds such as:
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the amine group at the 7th position, resulting in different biological activities.
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-6-amine: The amine group is positioned differently, affecting its reactivity and interactions.
2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-ol: Contains a hydroxyl group instead of an amine, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinolin-7-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-16-7-6-14-8-9-18(12-15(14)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLGUAQJVCOUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)N)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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